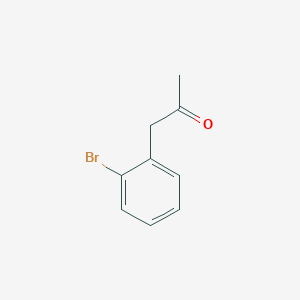
2-Bromophenylacetone
Übersicht
Beschreibung
2-Bromophenylacetone is a brominated acetophenone derivative, which is a class of organic compounds characterized by a phenyl group attached to an acetone unit. Although the specific compound 2-Bromophenylacetone is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis of brominated acetophenones. These compounds are of interest due to their potential applications in various chemical syntheses and biological activities.
Synthesis Analysis
The synthesis of brominated acetophenones can be achieved through multiple steps involving bromination, chlorination, and acylation as demonstrated in the synthesis of 2-Bromo-2′,4′-dichloroacetophenone . Another method involves the reaction of aryl bromides with acetone enolate ion in liquid ammonia under irradiation, which forms arylacetones in high yield . This method is noted for its high tolerance to steric hindrance, which is a common challenge in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated acetophenones is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences the electronic distribution within the molecule. For instance, in the compound 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, while the methoxy and acetyl substituents are electron-donating . This electronic arrangement has implications for the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Brominated acetophenones can participate in various chemical reactions due to the presence of reactive functional groups. The electron-withdrawing nature of the bromine atom can facilitate nucleophilic substitution reactions, which are a cornerstone in organic synthesis. The reactivity of these compounds can be further explored through spectroscopic methods and theoretical calculations, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones, such as relative density, refractive index, boiling point, and melting point, can be measured to characterize these compounds . These properties are essential for the identification, purification, and application of these chemicals in various industrial and research settings.
Relevant Case Studies
The papers provided do not detail specific case studies involving 2-Bromophenylacetone. However, the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors offer a glimpse into the potential biological applications of brominated aromatic compounds . The inhibitory activity against human carbonic anhydrase isoforms suggests that brominated acetophenones may also have biological relevance, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
In vivo Metabolism in Rats : 2-Bromophenylacetone and its derivatives play a role in metabolism studies. For instance, a study explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid and others. This research helps in understanding the metabolic pathways and potential toxic effects of such compounds (Kanamori et al., 2002).
Comparative Reactivity and Acidity Studies : Another study conducted a comparative DFT analysis on halogenated phenylacetic acids, including those derived from 2-bromophenylacetone. This research aimed at understanding their reactivity, acidity, and vibrational spectra, which are crucial for applications in various fields, including medicinal chemistry (Srivastava et al., 2015).
Phase I Metabolism Analysis : A study analyzed the Phase I metabolism of 2C-B in different species, including humans, by using hepatocytes. This study identified various metabolites and highlighted interspecies differences in the metabolism of compounds like 2C-B, which is structurally related to 2-bromophenylacetone (Carmo et al., 2005).
Chemical Synthesis and Drug Discovery
Synthesis of Quinoxalinones and Related Compounds : 2-Bromophenylacetone derivatives are used in the synthesis of complex organic compounds. For instance, one study reported an efficient synthesis protocol for quinoxalinones, benzoxazinones, and benzothiazinones from precursors derived from 2-bromophenylacetone (Nagaraj et al., 2014).
Fragment-Based Discovery of Bromodomain Inhibitors : The discovery and optimization of bromodomain inhibitors, crucial for gene transcription regulation, have utilized fragments derived from 2-bromophenylacetone. This research contributes to developing new therapeutic agents for various diseases (Bamborough et al., 2012).
Development of Antidiabetic Agents : In drug discovery, 2-bromophenylacetone derivatives have been explored for their potential as antidiabetic agents. A study synthesized a range of N-substituted derivatives and tested them for their antidiabetic potential, indicating the versatility of 2-bromophenylacetone in medicinal chemistry (Nazir et al., 2018).
Enzyme Inhibition Studies
- Inhibition of Carbonic Anhydrase and Acetylcholinesterase : Derivatives of 2-bromophenylacetone have been tested for their inhibitory effects on important enzymes like carbonic anhydrase and acetylcholinesterase. These studies are significant for developing treatments for various conditions, including glaucoma and neurological disorders (Balaydın et al., 2012).
Epigenetic Studies
- Bromodomains in Epigenetics : Bromodomains, which recognize acetylated lysine on histones and other proteins, have been a subject of intense research. Studies involving 2-bromophenylacetone derivatives have contributed to understanding the structure, function, and pharmacology of bromodomains, which play a critical role in epigenetic regulation (Ferri et al., 2016).
Safety And Hazards
2-Bromophenylacetone is classified as a combustible liquid (Hazard statement: H227) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound . It should be stored in a well-ventilated place and kept cool .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIAZLUAMDLDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370118 | |
| Record name | 2-Bromophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenylacetone | |
CAS RN |
21906-31-0 | |
| Record name | 2-Bromophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



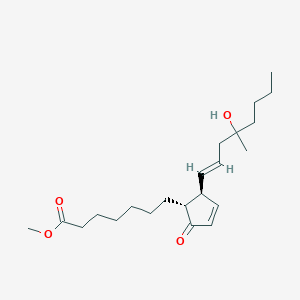
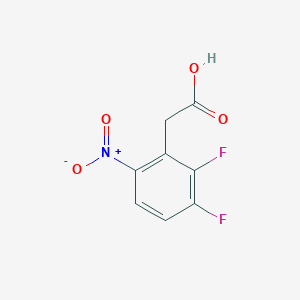
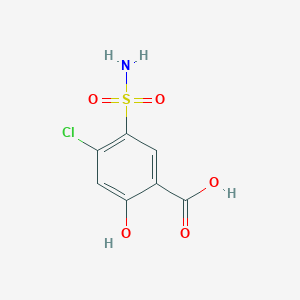
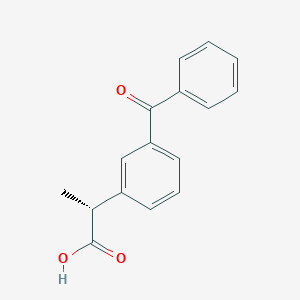
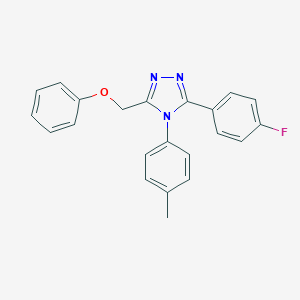

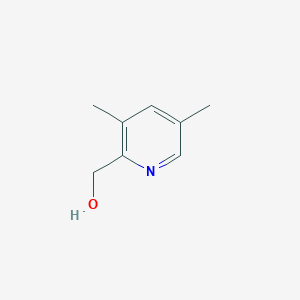
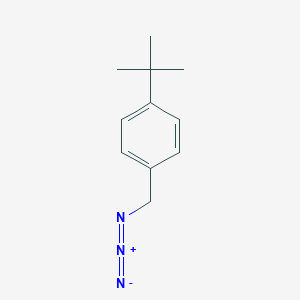
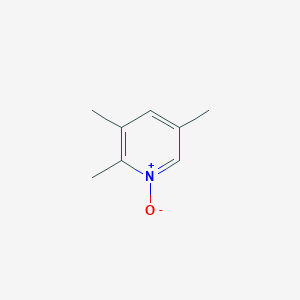
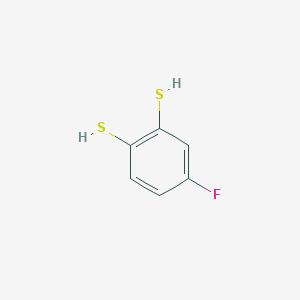
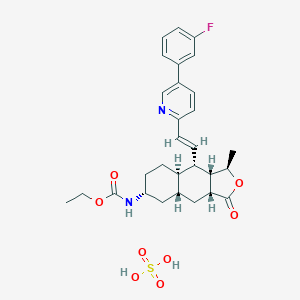
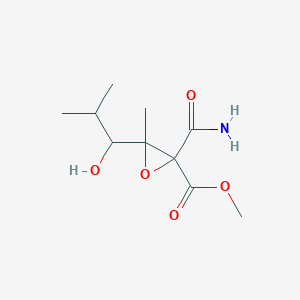
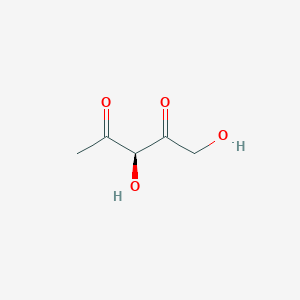
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)